REACTION_CXSMILES
|
N([O-])=[O:2].[Na+].N[C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH3:17])([CH3:16])[CH2:11][C:12]2=[O:15])=[CH:8][CH:7]=1>O.F[B-](F)(F)F.[H+]>[OH:2][C:6]1[CH:14]=[C:13]2[C:9]([C:10]([CH3:17])([CH3:16])[CH2:11][C:12]2=[O:15])=[CH:8][CH:7]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
14 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C(CC(C2=C1)=O)(C)C
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
F[B-](F)(F)F.[H+]
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
After being stirred for 30 min
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Type
|
WASH
|
Details
|
the solids were washed with cold 5% tetrafluoroboric acid
|
Type
|
CUSTOM
|
Details
|
dried in vacuum
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Type
|
ADDITION
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Details
|
The solids were then added in several portions into a boiling solution of 50 mL of sulfuric acid in 0.5 liter of water
|
Type
|
TEMPERATURE
|
Details
|
After refluxing for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (100 mL×3)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash chromatography (EtOAc:hexane=1:10 to 1:2)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=C2C(CC(C2=C1)=O)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.6 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |